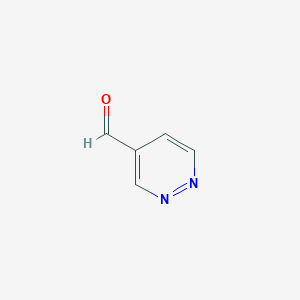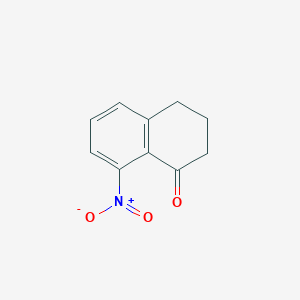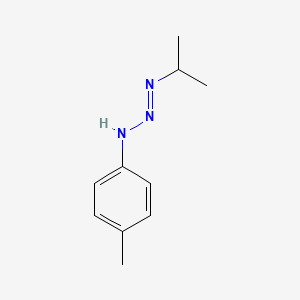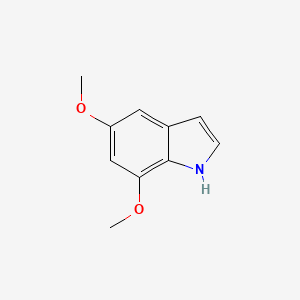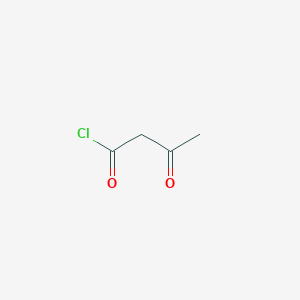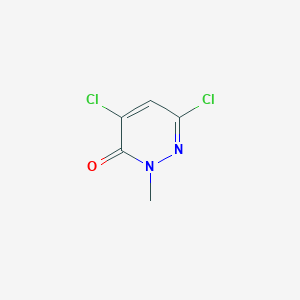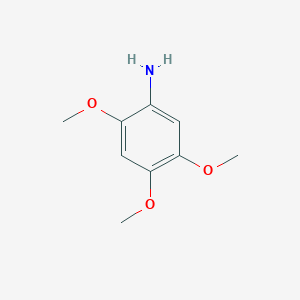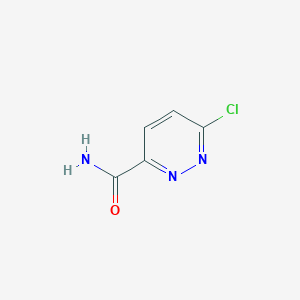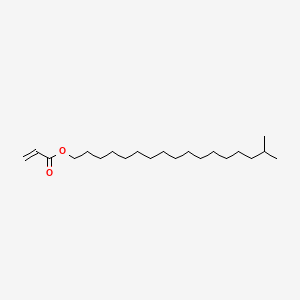
Isooctadecyl acrylate
Overview
Description
Isooctadecyl acrylate is a type of acrylate monomer . It is used in the production of polymers and copolymers . The molecular formula of Isooctadecyl acrylate is C21H40O2 .
Molecular Structure Analysis
The molecular structure of Isooctadecyl acrylate consists of 21 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . Detailed structural elucidation of acrylates like Isooctadecyl acrylate can be achieved using techniques such as Fourier transform mass spectrometry .
Scientific Research Applications
Application in Polymerization Processes : Isooctadecyl acrylate has been used in the polymerization process. Hochart, Levalois-Mitjaville, and Jaeger (2000) explored the polymerization of isooctadecyl acrylate using a low-pressure Microwave plasma process, demonstrating the effectiveness of this technique in polymerizing such monomers (Hochart, Levalois-Mitjaville, & Jaeger, 2000).
Influence on Adhesion Property and Relative Permittivity : Lee et al. (2020) researched the effects of various monomers, including isooctadecyl acrylate, on the adhesion properties and relative permittivity in acrylic pressure-sensitive adhesives. They found that the inclusion of different monomers affected these properties in various ways (Lee et al., 2020).
Role in Photocrosslinked Polymer Biodegradation : Ouali et al. (2017) investigated the leaching and biodegradation of Darocur 1173, a photoinitiator used in the production of photocrosslinked silicone acrylates, highlighting the environmental implications of such materials and their degradation under different conditions (Ouali et al., 2017).
Use in Copolymers for Tissue Engineering : Ghaemi et al. (2018) studied the interactions between polymeric biomaterials and human dental pulp stem cells, using a copolymer of isooctyl acrylate for cell attachment and proliferation. This research highlights the potential of isooctadecyl acrylate in biomedical applications (Ghaemi et al., 2018).
Influence on Polyacrylate Performance : Yang et al. (2016) explored the impact of different functional groups, including polyoctadecyl acrylate, on the performance of pour point depressants, indicating the versatile nature of isooctadecyl acrylate in improving the performance of polyacrylates in various applications (Yang et al., 2016).
properties
IUPAC Name |
16-methylheptadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXXRRQKFUYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917551 | |
| Record name | 16-Methylheptadecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctadecyl acrylate | |
CAS RN |
93841-48-6 | |
| Record name | Isooctadecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methylheptadecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



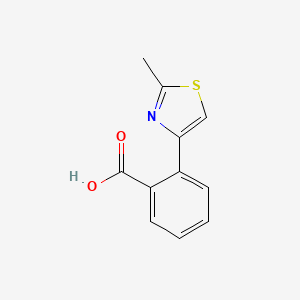
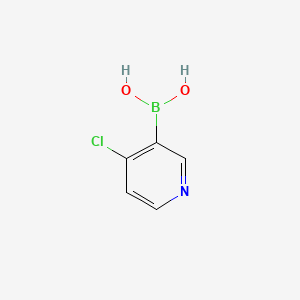
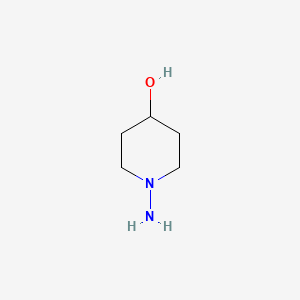
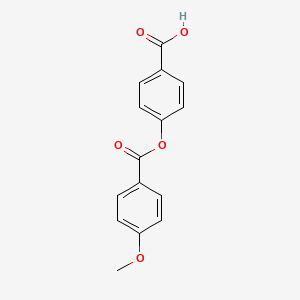
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

